2-Ethyl-4-methoxy-3-methylbenzoic acid

Description

Historical Context and Discovery

The discovery and development of 2-ethyl-4-methoxy-3-methylbenzoic acid emerged from systematic investigations into substituted benzoic acid derivatives during the advancement of organic synthetic methodologies. The compound was first documented in scientific literature through patent applications and chemical databases, with its initial creation recorded in PubChem on August 19, 2012, and subsequent modifications documented as recently as May 24, 2025. The synthetic pathway for this compound was notably described in patent literature, specifically in United States Patent 2011/60050, which detailed the preparation method involving lithiation reactions of 4-methoxy-2,3-dimethylbenzoic acid followed by alkylation with methyl iodide. This synthetic approach represented a significant advancement in the controlled introduction of ethyl substituents onto heavily substituted benzoic acid frameworks.

The historical development of this compound is intrinsically linked to broader research efforts in aromatic carboxylic acid chemistry, particularly those focused on understanding the effects of multiple substituent groups on benzene rings. Research groups have systematically explored the synthesis and properties of related compounds, such as 4-methoxy-3-methylbenzoic acid and other methylated methoxybenzoic acid derivatives, which provided foundational knowledge for the eventual synthesis of this compound. The evolution of synthetic methodologies for this compound class has been driven by both academic curiosity regarding structure-activity relationships and practical industrial needs for specialized aromatic intermediates.

Chemical Significance and Structural Features

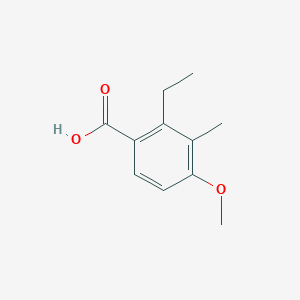

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical significance and reactivity profile. The compound consists of a benzene ring bearing four distinct substituents: an ethyl group at the 2-position, a methyl group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid group at the 1-position. This substitution pattern creates a unique electronic environment that influences both the compound's physical properties and its chemical behavior. The Simplified Molecular Input Line Entry System representation CCC1=C(C=CC(=C1C)OC)C(=O)O accurately captures the connectivity and provides a standardized format for computational analysis.

The structural complexity of this compound is further illustrated by its three-dimensional molecular geometry, which can be analyzed through computational modeling and experimental techniques. The compound's International Chemical Identifier string InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) provides detailed information about its atomic connectivity and stereochemical features. The presence of multiple electron-donating groups (ethyl, methyl, and methoxy) creates a complex electronic distribution that affects the compound's acidity, with predicted acid dissociation constant values suggesting moderate acidity compared to unsubstituted benzoic acid.

Table 1: Physical and Chemical Properties of this compound

The electronic properties of this compound are particularly noteworthy due to the combined influence of multiple substituent groups. The methoxy group at the 4-position provides electron-donating resonance effects, while the ethyl and methyl groups contribute through inductive electron donation. These electronic effects significantly influence the compound's reactivity patterns, particularly in electrophilic aromatic substitution reactions and nucleophilic attacks on the carboxylic acid functionality. The steric effects introduced by the ethyl group at the 2-position, adjacent to the carboxylic acid group, create additional complexity in the compound's chemical behavior and can influence both its synthetic accessibility and biological activity profiles.

Scope of Academic and Industrial Relevance

The academic and industrial relevance of this compound spans multiple disciplines and applications, reflecting its versatility as both a research tool and a synthetic intermediate. In academic settings, this compound serves as a valuable model system for studying the effects of multiple substituents on benzoic acid derivatives, contributing to fundamental understanding of structure-activity relationships in aromatic chemistry. Research groups have utilized this compound and its derivatives to investigate reaction mechanisms, particularly those involving lithiation and subsequent alkylation reactions, which have broader implications for synthetic organic chemistry methodologies.

The compound's synthetic accessibility through well-established procedures has made it an attractive target for pharmaceutical research, where substituted benzoic acid derivatives often serve as building blocks for more complex therapeutic molecules. The specific substitution pattern of this compound provides multiple points for further functionalization, making it a versatile intermediate in medicinal chemistry applications. Industrial applications of this compound extend to its use as a specialty chemical in various manufacturing processes, where its unique properties contribute to the development of advanced materials and chemical products.

Table 2: Synthetic Applications and Derivatives of this compound

| Application Area | Specific Use | Industrial Relevance |

|---|---|---|

| Pharmaceutical Research | Building block for drug synthesis | High |

| Material Science | Specialty chemical intermediate | Moderate |

| Academic Research | Model compound for mechanistic studies | High |

| Chemical Manufacturing | Precursor for complex molecules | Moderate |

The commercial availability of this compound from multiple suppliers, including established chemical companies, demonstrates its recognized value in both research and industrial contexts. The compound is typically supplied at high purity levels, often exceeding 98 percent, reflecting the demanding requirements of its end applications and the sophistication of current synthetic methodologies. Storage requirements typically specify ambient temperature conditions, indicating reasonable stability under normal handling conditions, which contributes to its practical utility in various applications.

Properties

IUPAC Name |

2-ethyl-4-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-7(2)10(14-3)6-5-9(8)11(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTLAARDTZTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview (Adapted from CN107778167A Patent for 2-methyl-3-methoxybenzoic acid)

Step A: Formation of chloroanisole intermediate

- React 2,6-dichlorotoluene with sodium methoxide in the presence of a cuprous salt catalyst and dimethylformamide (DMF) solvent.

- Temperature is controlled between 80°C and 150°C.

- The reaction yields 2-methyl-3-chloroanisole after filtration and DMF recovery.

Step B: Grignard Reaction and Hydrolysis

- Prepare a Grignard reagent by reacting magnesium with bromoethane in tetrahydrofuran (THF).

- Add the chloroanisole intermediate to this Grignard reagent under controlled temperature (30°C to 60°C).

- After reaction and cooling, hydrolyze the mixture with acid to obtain the target methoxybenzoic acid derivative.

- Adjust pH sequentially to isolate the product as a white powder.

-

- The final product, 2-methyl-3-methoxybenzoic acid, is obtained with high purity (e.g., 99.1% in the described embodiment).

- The process is noted for being succinct, high-yield, and industrially feasible.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| A | 2,6-dichlorotoluene, sodium methoxide, DMF, cuprous salt, 80-150°C | 2-methyl-3-chloroanisole | DMF recovered, filtration of solids |

| B | Magnesium, bromoethane, THF, 30-60°C | Grignard reagent intermediate | Followed by acid hydrolysis |

| Final | Acid/base workup, filtration, drying | 2-methyl-3-methoxybenzoic acid | White powder, ~99% purity |

This methodology can be adapted for ethyl substitution by using bromoethane as the alkylating agent, introducing the ethyl group at the 2-position while maintaining the methoxy and methyl substitutions at positions 4 and 3 respectively.

Radical Bromination Followed by Nucleophilic Substitution

A related approach, useful in synthesizing methoxymethylbenzoic acids, involves radical bromination of methyl groups on the aromatic ring followed by nucleophilic substitution with methoxide.

-

- Use N-bromosuccinimide (NBS) as a bromine source for selective benzylic bromination.

- Chlorobenzene can be employed as a safer solvent alternative to carbon tetrachloride.

- The reaction proceeds under reflux with benzoyl peroxide as a radical initiator.

-

- The benzylic bromide intermediate undergoes substitution with methoxide ion in methanolic solution.

- The reaction favors an SN2 mechanism due to the electron-withdrawing carboxylic acid group stabilizing the transition state.

This method is suitable for preparing 4-methoxymethylbenzoic acid and can be modified for other substitution patterns.

Multi-step Functional Group Transformations via Aminomethylation and Reduction

Another sophisticated synthetic route involves:

- Step a: Reacting hydroxy-methoxybenzoic acid esters with formaldehyde and dimethylamine to form dimethylaminomethyl intermediates.

- Step b: Reducing these intermediates to methyl-substituted methoxybenzoic acid esters.

- Step c: Demethylation to yield dihydroxy derivatives if needed.

This method is detailed for 3,4-dihydroxy-2-methyl benzoic acid derivatives but illustrates the versatility of functional group interconversions in the benzoic acid series.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Halogenated intermediate → Grignard → Hydrolysis | 2,6-dichlorotoluene, sodium methoxide, cuprous salt, bromoethane, Mg, THF | High yield, industrially scalable | Requires careful temperature control |

| 2 | Radical bromination → Nucleophilic substitution | NBS, benzoyl peroxide, chlorobenzene, methanolic KOH | Safer radical bromination, SN2 mechanism | Limited to benzylic positions |

| 3 | Aminomethylation → Reduction → Demethylation | Formaldehyde, dimethylamine, acid catalyst, reducing agents | Allows complex substitution patterns | Multi-step, requires careful workup |

Research Findings and Industrial Considerations

- The halogenation and Grignard approach (Method 1) is favored for its succinctness and high yield, making it suitable for industrial production of methoxybenzoic acid derivatives with alkyl substitutions.

- Use of toxic reagents such as cyanides in some older methods is avoided in modern adaptations for safety and environmental reasons.

- Radical bromination with NBS provides a milder and safer alternative to molecular bromine, facilitating classroom and laboratory-scale synthesis.

- Functional group interconversions via aminomethylation and reduction expand the scope of accessible derivatives but require more elaborate purification steps.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-4-methoxy-3-methylbenzoic acid is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, fragrances, and polymers

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties: The electron-donating ethyl and methyl groups in this compound likely reduce its acidity compared to nitro-substituted derivatives like 3-methoxy-2-nitrobenzoic acid, where the nitro group (electron-withdrawing) enhances acidity .

Commercial Pricing: this compound is significantly more expensive than (R)-3-amino-3-(4-methoxyphenyl)propanoic acid (€1,589.00 vs. €146.00 per gram) . This disparity may reflect differences in synthesis complexity, purification challenges, or niche demand.

Functional Group Diversity

- Nitro vs. Alkyl Groups: The nitro group in 3-methoxy-2-nitrobenzoic acid enables participation in reduction or substitution reactions, whereas the alkyl groups in this compound may favor electrophilic aromatic substitution or esterification.

- Amino vs. Methoxy Groups: (R)-3-Amino-3-(4-methoxyphenyl)propanoic acid contains an amino group, enabling hydrogen bonding and zwitterionic behavior, which are absent in the target compound .

Biological Activity

2-Ethyl-4-methoxy-3-methylbenzoic acid (C11H14O3) is a benzoic acid derivative that has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The synthesis of this compound typically involves the alkylation and methoxylation of benzoic acid derivatives. A common method includes the Friedel-Crafts alkylation of 4-methoxybenzoic acid with ethyl chloride, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate. The compound exhibits a melting point of approximately 55-58°C and is soluble in organic solvents like ethanol and acetone.

1. Enzyme Inhibition

Research has indicated that this compound may act as an enzyme inhibitor. The mechanism involves binding to the active or allosteric sites of enzymes, altering their conformation and function. This property is critical for applications in drug design, particularly for targeting metabolic pathways.

2. Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various pathogens. In vitro assays have shown that it can inhibit the growth of certain bacterial strains, suggesting potential as a therapeutic agent against infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various benzoic acid derivatives, this compound demonstrated significant activity against multi-drug resistant strains of Escherichia coli and Klebsiella pneumoniae. The study utilized a standard broth microdilution method to determine MIC values, confirming its potential as an alternative treatment option in clinical settings .

Case Study 2: Enzyme Interaction Studies

Another research project focused on the compound's interaction with specific enzymes involved in metabolic pathways. It was found that at certain concentrations, this compound could effectively inhibit the activity of key enzymes, thereby modulating metabolic processes in vitro. These findings support its potential role in drug development aimed at metabolic disorders.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets within cells. Its ability to inhibit enzyme activity suggests that it may disrupt normal cellular functions, leading to altered metabolic pathways or antimicrobial effects.

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|

| This compound | Moderate | Yes |

| 3-Methoxy-4-methylbenzoic acid | Low | No |

| 4-Methoxybenzoic acid | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-4-methoxy-3-methylbenzoic acid, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a substituted benzoic acid precursor (e.g., 4-methoxy-3-methylbenzoic acid). Introduce the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions (e.g., using ethyl halides and Lewis acids like AlCl₃).

- Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

- Step 3 : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) to verify substituent positions .

- Key Considerations : Monitor reaction temperature to avoid over-alkylation or decomposition.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Recommended Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | ¹H/¹³C in DMSO-d₆ | Confirm substituent positions and ethyl/methoxy integration |

| HPLC-MS | C18 column, ESI+ mode | Verify molecular ion ([M+H]⁺) and detect impurities |

| FT-IR | 4000-400 cm⁻¹ | Identify carbonyl (C=O, ~1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups |

Advanced Research Questions

Q. How can regioselectivity challenges during ethyl group introduction be addressed?

- Strategies :

- Use directing groups (e.g., ester protection of the carboxylic acid) to guide ethyl substitution to the desired position.

- Optimize solvent polarity (e.g., DMF for better solubility) and catalyst (e.g., Pd-mediated cross-coupling for precision) .

- Data Interpretation : Compare TLC profiles of reaction aliquots to track byproduct formation. Adjust stoichiometry if competing reactions (e.g., methoxy displacement) occur .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. no activity) be resolved?

- Troubleshooting Framework :

- Assay Variability : Test against multiple bacterial strains (Gram+/Gram-) under standardized MIC protocols.

- Solubility Effects : Use DMSO stock solutions ≤1% to avoid solvent toxicity.

- Control Experiments : Include positive controls (e.g., ciprofloxacin) and assess cell viability via MTT assay .

- Advanced Tip : Perform SAR studies by synthesizing derivatives (e.g., replacing ethyl with bulkier groups) to isolate active pharmacophores .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- Approach :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution pathways.

- Molecular Docking : Dock the compound into enzyme active sites (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in the lab?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.